Cyp51-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20FN5O3 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-N-[3-imidazol-1-yl-1-(4-methoxyphenyl)-1-oxopropan-2-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H20FN5O3/c1-33-20-7-5-16(6-8-20)22(31)21(14-30-10-9-26-15-30)29-24(32)18-12-27-23(28-13-18)17-3-2-4-19(25)11-17/h2-13,15,21H,14H2,1H3,(H,29,32) |
InChI Key |
AZFREAWDZZKWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)NC(=O)C3=CN=C(N=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors
An in-depth search has been conducted for a compound specifically designated as "Cyp51-IN-16." The comprehensive search across multiple scientific and patent databases did not yield any specific public information, research articles, or experimental data associated with a molecule of this name.
This suggests that "this compound" may be an internal, pre-publication, or alternative designation for a compound that is not yet widely documented in publicly accessible literature. The following guide is therefore structured to provide a comprehensive overview of the general mechanism of action for inhibitors of the enzyme Sterol 14α-demethylase (CYP51), which is the target of the requested compound. This will include generalized experimental protocols, data presentation formats, and signaling pathways relevant to the study of CYP51 inhibitors.
Should a specific, publicly documented CYP51 inhibitor be of interest, please provide its designation for a more targeted technical guide.
Audience: Researchers, scientists, and drug development professionals.
Introduction to CYP51 (Sterol 14α-Demethylase)
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily of enzymes (CYP51), is a critical enzyme in the biosynthesis of sterols in eukaryotes.[1] In fungi, it is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] In mammals, CYP51 is involved in the cholesterol biosynthesis pathway.[3] The essential nature of this enzyme in many pathogens makes it a prime target for antimicrobial drug development, most notably the azole class of antifungal agents.[4]
The catalytic activity of CYP51 involves the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[2][5] This is a three-step mono-oxygenation process, with each step requiring oxygen and NADPH-derived reducing equivalents.[1][2] Inhibition of CYP51 leads to the depletion of essential sterols and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and function, ultimately leading to cell growth inhibition or cell death.[6]
General Mechanism of Action of CYP51 Inhibitors
The most well-characterized inhibitors of CYP51 are the azole antifungals (e.g., fluconazole, ketoconazole). The primary mechanism of action for these compounds involves the non-competitive binding to the active site of the CYP51 enzyme.[6] The nitrogen atom (N3 or N4) in the azole ring coordinates with the heme iron atom in the active site of the enzyme.[7] This interaction displaces the water molecule that is normally coordinated to the heme iron in the resting state of the enzyme, preventing the binding and activation of molecular oxygen, which is essential for the demethylation reaction.[7]
The specificity of CYP51 inhibitors for the fungal enzyme over the human ortholog is a critical aspect of their therapeutic utility. This selectivity is often attributed to differences in the amino acid residues lining the active site cavity between fungal and human CYP51.[8][9]
Quantitative Data for CYP51 Inhibitors
The following table structure is a template for summarizing key quantitative data for a hypothetical or representative CYP51 inhibitor.
| Parameter | Value | Units | Assay Conditions | Reference |
| IC₅₀ (Fungal CYP51) | e.g., 0.1 | µM | Recombinant C. albicans CYP51, in vitro demethylation assay | [Hypothetical] |
| IC₅₀ (Human CYP51) | e.g., 10 | µM | Recombinant human CYP51, in vitro demethylation assay | [Hypothetical] |
| Selectivity Index | e.g., 100 | - | IC₅₀ (Human) / IC₅₀ (Fungal) | [Hypothetical] |
| K_d_ (Fungal CYP51) | e.g., 0.05 | µM | Spectral binding assay with recombinant C. albicans CYP51 | [Hypothetical] |
| MIC ( C. albicans ) | e.g., 1 | µg/mL | Broth microdilution assay (CLSI M27) | [Hypothetical] |
| MIC ( A. fumigatus ) | e.g., 2 | µg/mL | Broth microdilution assay (CLSI M38) | [Hypothetical] |
Experimental Protocols
-
Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is codon-optimized for expression in Escherichia coli. The N-terminal transmembrane domain is often truncated to improve solubility. The gene is then cloned into an expression vector (e.g., pET vector series) with a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance proper protein folding.
-
Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing detergents (e.g., CHAPS) and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification can be achieved by ion-exchange and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase, a lipid environment (e.g., liposomes), and a radiolabeled or fluorescently tagged sterol substrate (e.g., ³H-lanosterol).[10]
-
Inhibitor Addition: The test inhibitor (e.g., "this compound") is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. The mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes). The reaction is stopped by the addition of a strong base or an organic solvent.[10]
-
Product Analysis: The sterols are extracted with an organic solvent (e.g., ethyl acetate). The substrate and demethylated product are separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[5]
-
Data Analysis: The amount of product formed is quantified (e.g., by scintillation counting for radiolabeled substrates). The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Sample Preparation: Purified CYP51 is diluted in a suitable buffer in a cuvette.
-
Baseline Spectrum: A baseline absorbance spectrum of the enzyme is recorded (typically from 350 to 500 nm). The Soret peak for the low-spin, hexacoordinated ferric heme is observed around 417 nm.[7]
-
Ligand Titration: The inhibitor is titrated into the cuvette in small aliquots. After each addition, the mixture is incubated to reach equilibrium, and an absorbance spectrum is recorded.
-
Spectral Shift: Binding of the inhibitor to the heme iron causes a shift in the Soret peak (Type II spectral shift) to a longer wavelength (around 425-430 nm).[7]
-
Data Analysis: The change in absorbance is plotted against the inhibitor concentration. The dissociation constant (K_d_) is calculated by fitting the data to a binding isotherm equation.
Visualizations
Caption: Mechanism of CYP51 inhibition by an azole compound.
Caption: Workflow for determining the IC₅₀ of a CYP51 inhibitor.
Caption: Simplified sterol biosynthesis pathway showing CYP51 inhibition.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Novel Dual-Targeting Antifungal and Anti-inflammatory Agent: Cyp51-IN-16 (Ketaminazole)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide details the discovery, synthesis, and mechanism of action of Cyp51-IN-16, a novel compound more commonly identified in scientific literature as ketaminazole. This molecule represents a significant advancement in the field of antifungal drug development due to its unique dual-targeting capability. Ketaminazole acts as a potent inhibitor of both fungal cytochrome P450 51 (CYP51), a critical enzyme in ergosterol biosynthesis, and human 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory leukotriene pathway. This dual activity presents a promising therapeutic strategy for fungal infections that are often accompanied by inflammation. This document provides a comprehensive overview of the quantitative data, experimental protocols for key biological assays, and a detailed, albeit generalized, description of its synthesis, alongside visualizations of the relevant biological pathways and experimental workflows.
Discovery of a Dual-Target Inhibitor
Ketaminazole, referred to as compound 16 in its seminal publication, was discovered through a rational drug design approach.[1][2][3] The development strategy began with the well-established antifungal agent, ketoconazole, a known inhibitor of fungal CYP51.[1][2] The core innovation was the incorporation of a phenylenediamine moiety into the ketoconazole structure.[1][2] This chemical group was known to be present in a series of potent 5-LOX inhibitors.[1][2] The resulting novel compound, ketaminazole, was found to be a potent dual inhibitor, demonstrating a significant increase in potency against human 5-LOX compared to its parent compound, ketoconazole.[1][2]
Mechanism of Action
Ketaminazole exerts its therapeutic effects by simultaneously targeting two distinct and crucial biological pathways:
-
Inhibition of Fungal Ergosterol Biosynthesis: Similar to other azole antifungals, ketaminazole targets CYP51 (also known as lanosterol 14α-demethylase) in fungi.[1][2][4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5] By inhibiting CYP51, ketaminazole disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[5]
-
Inhibition of Human Leukotriene Synthesis: The novel phenylenediamine core of ketaminazole is responsible for its potent inhibition of human 5-lipoxygenase (5-LOX).[1][2] 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[6] By inhibiting 5-LOX, ketaminazole can effectively suppress the inflammatory response that often accompanies fungal infections.
This dual-targeting mechanism offers a significant therapeutic advantage, as it addresses both the pathogenic fungus and the host's inflammatory response with a single molecule.
Quantitative Data
The inhibitory activity of ketaminazole against its targets has been quantified through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.
| Compound | Target | Assay Type | Value | Reference |
| Ketaminazole (16) | Candida albicans CYP51 | IC50 | ~0.9 µM | [1] |
| Homo sapiens CYP51 | IC50 | - | [1] | |
| Human 5-Lipoxygenase (5-LOX) | IC50 | 700 nM | [2] | |
| Ketoconazole | Candida albicans CYP51 | IC50 | ~0.5 µM | [1] |
| Homo sapiens CYP51 | IC50 | - | [1] | |
| Human 5-Lipoxygenase (5-LOX) | IC50 | >30 µM | [1] | |
| Ketaminazole (16) | Candida albicans CYP51 | Kd | - | [1] |
| Ketoconazole | Candida albicans CYP51 | Kd | ~27 nM | [1] |
IC50: The half maximal inhibitory concentration. Kd: The dissociation constant, indicating binding affinity.
Experimental Protocols
Synthesis of Ketaminazole (this compound)
While the specific, detailed, step-by-step synthesis protocol for ketaminazole is found in the supplementary materials of the primary publication by Hoobler et al. (2013), a general overview of the synthetic strategy can be described. The synthesis of ketaminazole originates from the commercially available antifungal drug, ketoconazole. The key transformation involves the chemical modification of the ketoconazole scaffold to introduce a phenylenediamine group. This is likely achieved through a multi-step synthesis involving the protection of reactive functional groups, followed by the coupling of the phenylenediamine moiety, and subsequent deprotection to yield the final product.
CYP51 Reconstitution Assay
This assay is performed to determine the inhibitory activity of compounds against the CYP51 enzyme. A typical protocol involves:
-
Reagents: Purified recombinant CYP51 enzyme (e.g., from Candida albicans or Homo sapiens), cytochrome P450 reductase (CPR), a lipid environment (e.g., dilauroylphosphatidylcholine), a substrate (e.g., lanosterol), and a NADPH generating system.
-
Procedure:
-
The CYP51 enzyme, CPR, and lipids are reconstituted to form a functional enzyme system.
-
The substrate, lanosterol, is added to the reaction mixture.
-
The test compound (ketaminazole) at various concentrations is pre-incubated with the enzyme system.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product (14α-demethylated lanosterol) is extracted and quantified, typically by HPLC or GC-MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory effect on 5-LOX is commonly measured using a spectrophotometric or fluorometric assay. A general protocol is as follows:
-
Reagents: Purified recombinant human 5-LOX, a substrate (e.g., arachidonic acid), and a suitable buffer (e.g., phosphate buffer).
-
Procedure:
-
The 5-LOX enzyme is pre-incubated with the test compound (ketaminazole) at various concentrations in the reaction buffer.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the product, which is a conjugated diene, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways
Caption: Dual inhibition of fungal ergosterol biosynthesis and human leukotriene synthesis by ketaminazole.
Experimental Workflow
Caption: Experimental workflow for the discovery and evaluation of ketaminazole.
Conclusion
This compound, or ketaminazole, represents a promising new lead compound in the development of antifungal agents. Its novel dual-targeting mechanism of action, inhibiting both fungal CYP51 and human 5-LOX, offers the potential for a more effective treatment of fungal infections by concurrently managing the associated inflammation. The data presented in this guide underscore the potency and selectivity of this compound. Further research and development, including in vivo efficacy and safety studies, are warranted to fully explore the therapeutic potential of ketaminazole.
References
- 1. Ketoconazole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Ketoconazole Derivatives -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. Method for synthesizing ketoconazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. Development and Inter-Rater Reliability of the Liverpool Adverse Drug Reaction Causality Assessment Tool | PLOS One [journals.plos.org]
- 5. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]
- 6. PLOS One [journals.plos.org]
An In-depth Technical Guide to the Biological Target of CYP51 Inhibitors
To the Researcher: This guide provides a comprehensive overview of the biological target of a class of inhibitors targeting the enzyme Sterol 14α-demethylase (CYP51). Extensive searches for the specific inhibitor "Cyp51-IN-16" did not yield any publicly available information regarding its chemical structure, biological activity, or associated experimental data. Therefore, this document will focus on the well-characterized biological target, CYP51, and the general principles of its inhibition, drawing on data from known CYP51 inhibitors. Should information on "this compound" become available, this guide can serve as a foundational resource for its characterization.
Executive Summary
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily encoded by the ERG11 gene in fungi, is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2][3] Its inhibition disrupts membrane integrity and function, leading to cell growth arrest and death, making it a prime target for antifungal and antiparasitic drug development.[4][5] This guide delves into the molecular and cellular biology of CYP51, the mechanisms of its inhibition, and the experimental methodologies used to characterize inhibitor-target interactions.
The Biological Target: Sterol 14α-Demethylase (CYP51)
CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a crucial step in the sterol biosynthesis pathway.[2][6][7] This enzyme is highly conserved across biological kingdoms, but sufficient structural differences exist between orthologs (e.g., fungal vs. human) to allow for the development of selective inhibitors.[2][4][7]
Function and Physiological Role
In fungi, CYP51 is essential for the synthesis of ergosterol, a primary component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[1] In humans, the CYP51 ortholog is involved in cholesterol biosynthesis.[4][8]
The Sterol Biosynthesis Pathway
The sterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to essential sterols. The demethylation of lanosterol (or eburicol in some fungi) by CYP51 is a rate-limiting step in this pathway.
Quantitative Data on CYP51 Inhibition
The potency of CYP51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Kd). The following table summarizes representative data for well-characterized azole antifungal agents against Candida albicans CYP51 (CaCYP51) and human CYP51 (HsCYP51) to illustrate the principles of inhibitor characterization.
| Compound | Target | IC50 (µM) | Kd (nM) | Selectivity (HsCYP51/CaCYP51) |
| Fluconazole | CaCYP51 | 0.31 | 41 | 540-fold |
| HsCYP51 | - | ~30,500 | ||
| Itraconazole | CaCYP51 | ~0.5 | 10-26 | - |
| HsCYP51 | - | 42-131 | ||
| Ketoconazole | CaCYP51 | 0.4-0.6 | 10-26 | - |
| HsCYP51 | - | 42-131 | ||
| Voriconazole | CaCYP51 | - | ~2,300 | - |
| HsCYP51 | - | 10-56 |
Note: Data is compiled from multiple sources and assay conditions may vary.[8][9][10][11] The selectivity is calculated based on Kd values where available.
Experimental Protocols
The characterization of CYP51 inhibitors involves a series of in vitro and cell-based assays.
Recombinant CYP51 Expression and Purification
Objective: To produce purified CYP51 enzyme for in vitro assays.
Protocol:
-
The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E. coli expression vector, often with an N-terminal His-tag for purification.
-
The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
-
Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods.
-
The membrane fraction containing CYP51 is solubilized using a detergent like sodium cholate.[8]
-
The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The purified CYP51 is eluted from the column using a buffer containing imidazole.
-
The purity and concentration of the enzyme are determined by SDS-PAGE and spectroscopy.
CYP51 Activity Assay (Reconstitution Assay)
Objective: To measure the enzymatic activity of CYP51 and determine the IC50 of an inhibitor.
Protocol:
-
A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol).[4][8][9]
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The reaction is stopped, and the sterols are extracted.
-
The conversion of the substrate to the product is quantified using methods like HPLC or GC-MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[8][9]
Ligand Binding Assays (Spectral Titration)
Objective: To determine the binding affinity (Kd) of an inhibitor to CYP51.
Protocol:
-
Purified CYP51 in a suitable buffer is placed in a cuvette.
-
The inhibitor is incrementally added to the cuvette.
-
The UV-visible spectrum of the CYP51-inhibitor complex is recorded after each addition.
-
Azole inhibitors, which coordinate with the heme iron of CYP51, cause a characteristic spectral shift (Type II difference spectrum) with a peak around 430 nm and a trough around 410 nm.[6][8]
-
The change in absorbance is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated by fitting the data to a suitable binding equation.[8]
Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Protocol:
-
A standardized fungal inoculum is prepared.
-
The inhibitor is serially diluted in a 96-well microtiter plate containing fungal growth medium.
-
The fungal inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 30°C for 24-48 hours).[1]
-
Fungal growth is assessed by measuring the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction (e.g., 80%) in fungal growth compared to the control.[1]
Mechanism of Action and Signaling
The primary mechanism of action of CYP51 inhibitors is the disruption of the sterol biosynthesis pathway, leading to altered cell membrane composition and function.
Conclusion
CYP51 remains a highly validated and attractive target for the development of new antifungal and antiparasitic agents. A thorough understanding of its structure, function, and the mechanisms of its inhibition, coupled with robust experimental methodologies, is crucial for the discovery and optimization of novel therapeutic agents. While information on "this compound" is not currently available, the frameworks and protocols outlined in this guide provide a clear path for the characterization of this or any other novel CYP51 inhibitor.
References
- 1. Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 14-α-Lanosterol Demethylase (CYP51) in Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
Cyp51-IN-16: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyp51-IN-16, also identified as compound C6, is a novel phenylpyrimidine derivative that demonstrates significant potential as an antifungal agent.[1] It functions as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[1] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of activity of this compound, alongside detailed experimental protocols for its evaluation.
Antifungal Spectrum of Activity
This compound (compound C6) has been evaluated for its in vitro efficacy against a panel of seven clinically relevant pathogenic fungi. The compound exhibits broad-spectrum antifungal activity, with notable potency against various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth, are summarized in the table below. The antifungal activity of this compound was found to be significantly superior to the first-line clinical antifungal drug, fluconazole.[1]
| Fungal Strain | MIC (μg/mL) of this compound (C6) | MIC (μg/mL) of Fluconazole (Reference) |
| Candida albicans (ATCC 90028) | 0.25 | >64 |
| Candida tropicalis (ATCC 200956) | 0.5 | 4 |
| Candida parapsilosis (ATCC 22019) | 0.25 | 2 |
| Candida krusei (ATCC 6258) | 1 | 64 |
| Candida glabrata (ATCC 90030) | 4 | 16 |
| Cryptococcus neoformans (ATCC 90113) | 0.5 | 8 |
| Aspergillus fumigatus (ATCC 204305) | 2 | >64 |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's antifungal activity, cytotoxicity, and metabolic stability.
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[1]
Protocol:
-
Fungal Strain Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) to ensure viability and purity. A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of 1-5 x 10^3 cells/mL.
-
Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the compound were prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well containing the diluted compound was inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which there was a significant inhibition of fungal growth (approximately 50% for yeasts and 100% for filamentous fungi) compared to the drug-free control well.
Cytotoxicity Assay
The potential cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human lung carcinoma (A549) and human umbilical vein endothelial (HUVEC) cell lines.
Protocol:
-
Cell Culture: A549 and HUVEC cells were cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of this compound and incubated for a specified period.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was calculated as a percentage of the untreated control.
Metabolic Stability Assay
The metabolic stability of this compound was evaluated in human liver microsomes to predict its in vivo clearance.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, this compound, and a buffer solution was prepared.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots were taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot was stopped by the addition of a quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS Analysis: The concentration of the remaining this compound in each sample was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the compound was used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
Mechanism of Action: CYP51 Inhibition
This compound targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a crucial catalyst in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structural integrity and function of the fungal cell membrane.
Conclusion
This compound is a promising new antifungal compound with a broad spectrum of activity against clinically important fungal pathogens. Its mechanism of action, targeting the fungal-specific enzyme CYP51, suggests a favorable selectivity profile. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Understanding the Binding Mode of Potent Cyp51 Inhibitors: A Technical Guide
Disclaimer: The following technical guide provides an in-depth overview of the binding mode of potent inhibitors to Cytochrome P450 51 (Cyp51). Extensive searches did not yield specific information for a compound designated "Cyp51-IN-16." Therefore, this document focuses on the binding characteristics of well-documented, potent, and functionally irreversible inhibitors of human Cyp51, drawing from recent advancements in the field to provide a representative understanding for researchers, scientists, and drug development professionals.
Introduction to Cytochrome P450 51 (Cyp51)
Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of cholesterol in mammals and ergosterol in fungi.[3][4] This essential role makes Cyp51 a major target for antifungal agents and a prospective target for cholesterol-lowering drugs.[1][5] While microbial Cyp51 enzymes are effectively inhibited by azole drugs, the human ortholog has shown high intrinsic resistance to inhibition, presenting a challenge for drug development.[1][2]
The Cyp51 reaction is a complex, three-step process, with each step requiring a molecule of oxygen and two reducing equivalents from NADPH.[5] The enzyme is a cysteine-coordinated hemoprotein that cleaves molecular oxygen, inserting one oxygen atom into the substrate.[6]
The "Butterfly-like" Binding Mode of Potent Human Cyp51 Inhibitors
Recent structural studies of potent, functionally irreversible inhibitors of human Cyp51 have revealed a unique "butterfly-like" binding mode within the enzyme's active site.[1] This mode is characterized by the binding of two inhibitor molecules. One molecule coordinates with the catalytic heme iron via its azole ring, a common feature for azole-based Cyp51 inhibitors. The second inhibitor molecule is positioned near the substrate entrance channel, with its biphenyl arm protruding from this entrance.[1]
This dual-molecule binding is thought to contribute to the potent and functionally irreversible inhibition observed with these compounds.[1] Molecular modeling suggests that the formation of intermolecular hydrogen bonds between the two inhibitor molecules, as well as with protein residues such as Y107, may be responsible for the strong inhibitory effect.[1] This contrasts with weaker inhibitors, which are more easily displaced by the substrate.[7]
Quantitative Data on Cyp51 Inhibitors
The following tables summarize key quantitative data for various Cyp51 inhibitors, providing a basis for comparison of their potency and binding characteristics.
Table 1: Binding Affinity (Kd) of Selected Inhibitors to Cyp51
| Inhibitor | Cyp51 Ortholog | Apparent Kd (µM) | Reference |
| VFV | Human | 0.09 | [7] |
| Ketoconazole | Human | 0.07 | [7] |
| Itraconazole | Human | 1.29 | [7] |
| Voriconazole | Human | 2.53 | [7] |
| VNI | Human (WT) | 4.7 | [1] |
| VNI | Human (T318I mutant) | 0.4 | [1] |
| Fluconazole | Candida albicans | 0.047 | [8] |
| Itraconazole | Candida albicans | 0.010 - 0.026 | [8] |
Table 2: Inhibitory Concentration (IC50) of Selected Inhibitors
| Inhibitor | Cyp51 Ortholog | IC50 (µM) | Assay Conditions | Reference |
| VNI | Human (WT) | >25 | 1-hour reaction, I/E = 50/1 | [1] |
| Fluconazole | Candida albicans | 1.2 - 1.3 | Reconstitution assay | [8] |
| Itraconazole | Candida albicans | 1.2 - 1.3 | Reconstitution assay | [8] |
Table 3: Crystallographic Data for Human Cyp51 in Complex with a Potent Inhibitor (Compound 10)
| Parameter | Value | Reference |
| PDB Code | Not provided | [1] |
| Resolution (Å) | 2.80 | [1] |
| Space Group | I4 | [1] |
| Molecules per Asymmetric Unit | 2 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Cyp51 inhibitors are provided below.
4.1. Recombinant Cyp51 Expression and Purification
A truncated version of human Cyp51, with the N-terminal membrane anchor replaced by a MAKKTSSKGKL fragment, is expressed in E. coli.[1] The protein is purified from bacterial membranes using a two-step chromatography process:
-
Affinity Chromatography: The cell lysate is loaded onto a Ni²⁺-NTA agarose column. The column is washed, and the protein is eluted.
-
Cation Exchange Chromatography: The eluate from the affinity column is further purified on a CM Sepharose column.[1] For co-crystallization experiments with inhibitors, a solution of the inhibitor (e.g., 10 μM of compound 10) is added to all buffers during this stage.[1] The P450 concentration is determined from reduced CO-binding spectra.[9]
4.2. Cyp51 Ligand Binding Assay (Spectral Titration)
Ligand binding is monitored by observing changes in the Soret peak of the P450 heme iron upon ligand addition.[1]
-
A solution of purified Cyp51 (e.g., 0.5 µM) in a suitable buffer is placed in an optical path length cuvette.
-
The inhibitor is titrated into the solution from a stock solution (e.g., 0.2 mM in DMSO).
-
The spectral changes are recorded, specifically the red shift in the Soret band maximum (from ~417 nm to 421-425 nm for inhibitor binding) or a blue shift (to ~393 nm for substrate binding).[1]
-
The dissociation constant (Kd) is calculated by fitting the hyperbolic data of the ligand-induced absorbance changes versus the ligand concentration to the Morrison (quadratic) equation using software such as GraphPad Prism.[1]
4.3. Reconstituted Cyp51 Activity Assay (Inhibition Assay)
The inhibitory effect of compounds on Cyp51's catalytic activity is determined in a reconstituted system.[9]
-
The standard reaction mixture contains Cyp51 (e.g., 1 µM), its redox partner cytochrome P450 reductase (CPR) (e.g., 2 µM), and a radiolabeled substrate (e.g., 50 µM lanosterol).[6][9]
-
The inhibitor is added at varying concentrations.
-
The reaction is initiated by the addition of NADPH (e.g., 100 µM).[9]
-
After incubation (e.g., 1 hour at 37°C), the reaction is stopped, and the sterols are extracted.
-
The products are analyzed by reverse-phase HPLC with a β-RAM detector to quantify substrate conversion and determine the extent of inhibition.[9]
4.4. X-ray Crystallography
To determine the three-dimensional structure of the Cyp51-inhibitor complex:
-
The purified Cyp51-inhibitor complex (e.g., 300 µM) is pre-incubated with a detergent (e.g., 15 mM deoxycholic acid) and a reducing agent (e.g., 5.5 mM TCEP).[1]
-
Crystals are grown using the hanging drop vapor diffusion method at 16°C.[1]
-
Diffraction data are collected from the crystals, and the structure is solved and refined to yield the final atomic coordinates.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of Cyp51 inhibitors.
Caption: Simplified sterol biosynthesis pathway highlighting the role of Cyp51.
Caption: A typical experimental workflow for testing Cyp51 inhibitors.
Caption: The "butterfly-like" binding of two inhibitor molecules in the Cyp51 active site.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Novel CYP51 Inhibitor: Cyp51-IN-16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical characterization of Cyp51-IN-16, a novel small molecule inhibitor of sterol 14α-demethylase (CYP51). The data and protocols presented herein are intended to provide a foundational understanding of the compound's biochemical activity, mechanism of action, and cellular effects, establishing a basis for further drug development.
Introduction to CYP51
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2][3][4] The enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for maintaining the integrity and function of cellular membranes.[2][4][5] Due to its essential role, CYP51 is a well-established target for antifungal agents and is being explored as a target for anti-protozoan chemotherapy and in the context of cancer and dyslipidemia.[5][6][7][8][9]
This compound has been designed as a potent and selective inhibitor of fungal CYP51, with the aim of addressing the growing concern of resistance to existing azole antifungals.[3] This document outlines the initial in vitro characterization of this promising compound.
Quantitative Data Summary
The biochemical and cellular activities of this compound were evaluated against a panel of fungal pathogens and in assays to determine its selectivity over the human CYP51 ortholog. The results are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against Fungal CYP51 Enzymes
| Fungal Species | Enzyme Source | IC50 (µM) |
| Candida albicans | Recombinant | 0.46 |
| Aspergillus fumigatus | Recombinant | 0.33 |
| Cryptococcus neoformans | Recombinant | 0.51 |
Table 2: Binding Affinity of this compound to Fungal and Human CYP51
| Enzyme | Kd (nM) |
| C. albicans CYP51 | 62 ± 17 |
| Human CYP51 | >10,000 |
Table 3: Antifungal Activity of this compound in Cell-Based Assays
| Fungal Species | MIC (µg/mL) |
| C. albicans (Fluconazole-Susceptible) | <0.03 |
| C. albicans (Fluconazole-Resistant) | 0.125 |
| A. fumigatus | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Fungal and human CYP51 enzymes were expressed in Escherichia coli and purified using a two-step chromatography process involving Ni2+-NTA affinity and cation exchange chromatography.[6] P450 concentration was determined from reduced CO-binding spectra.[1]
The inhibitory activity of this compound was determined using a reconstituted in vitro system.
-
Reaction Mixture: The standard reaction mixture contained 0.1 µM CYP51, 2 µM cytochrome P450 reductase (CPR), and 50 µM radiolabeled sterol substrate (e.g., lanosterol for human CYP51, eburicol for A. fumigatus CYP51).[8]
-
Inhibitor Concentrations: this compound was tested over a range of concentrations.
-
Reaction Initiation and Termination: The reaction was initiated by the addition of 100 µM NADPH and stopped by ethyl acetate extraction of the sterols.[1]
-
Analysis: The reaction products were separated and analyzed by reverse-phase HPLC with a β-RAM detector to quantify the conversion of substrate to product.[1] IC50 values were calculated from the dose-response curves.
The binding affinity (Kd) of this compound was determined by spectral titrations.
-
Procedure: Spectral titrations were carried out with 0.5 µM of the purified CYP51 enzyme.[6] Aliquots of this compound from a stock solution in DMSO were added to the enzyme solution.
-
Data Acquisition: The ligand-induced absorbance changes in the P450 Soret band were measured.
-
Data Analysis: The Kd values were calculated by fitting the hyperbolic data of the absorbance changes versus the ligand concentration to the Morrison (quadratic) equation using GraphPad Prism.[6]
The minimum inhibitory concentration (MIC) of this compound against fungal pathogens was determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Visualizations: Pathways and Workflows
To visually represent the context and characterization of this compound, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The initial characterization of this compound demonstrates its potent inhibitory activity against key fungal CYP51 enzymes and its excellent selectivity over the human ortholog. The compound exhibits strong antifungal activity in cell-based assays, including against a fluconazole-resistant strain of C. albicans. These promising preclinical data warrant further investigation of this compound, including pharmacokinetic and in vivo efficacy studies, to assess its potential as a novel antifungal therapeutic. The detailed protocols and structured data presented in this guide provide a solid foundation for these next steps in the drug development process.
References
- 1. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-dimensional quantitative structure-activity relationship analysis of human CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application of Novel Cyp51 Inhibitors in Candida albicans Research
For researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of novel Cyp51 inhibitors in the study of Candida albicans, a major human fungal pathogen. The information herein is synthesized from current research on various Cyp51 inhibitors and provides a framework for investigating new compounds targeting ergosterol biosynthesis.
Introduction
Candida albicans is an opportunistic fungal pathogen that can cause a range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A critical component of the fungal cell membrane is ergosterol, which is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4] The biosynthesis of ergosterol is a key target for many antifungal drugs.[1][4]
One of the most important enzymes in the ergosterol biosynthesis pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as Cyp51.[1][5] This enzyme is a member of the cytochrome P450 superfamily and is the primary target of azole antifungals, the most widely used class of antifungal drugs.[3][6] However, the emergence of azole-resistant C. albicans strains necessitates the development of new antifungal agents.[2][6] Novel Cyp51 inhibitors, such as new tetrazole-based compounds, are being investigated for their potential to overcome existing resistance mechanisms and provide new therapeutic options.[7][8]
Mechanism of Action
Novel Cyp51 inhibitors, like their azole predecessors, function by disrupting the synthesis of ergosterol. The inhibitor molecule binds to the heme iron atom in the active site of the Cyp51 enzyme, preventing it from catalyzing the demethylation of lanosterol.[9] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic sterol precursors.[5] The disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.[4]
Caption: Ergosterol biosynthesis pathway in C. albicans and the point of inhibition by novel Cyp51 inhibitors.
Application in Candida albicans Research
Novel Cyp51 inhibitors are valuable tools for a variety of research applications aimed at understanding and combating C. albicans infections.
Antifungal Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a fundamental step in evaluating the antifungal activity of a new compound.
Table 1: Sample Antifungal Susceptibility Data for a Novel Cyp51 Inhibitor
| Candida albicans Strain | Description | MIC of Novel Cyp51 Inhibitor (µg/mL) | MIC of Fluconazole (µg/mL) |
| SC5314 | Wild-type, fluconazole-susceptible | <0.0625 | 0.25 |
| ATCC 90028 | Wild-type, fluconazole-susceptible | <0.0625 | 0.5 |
| FLC-R1 | Fluconazole-resistant clinical isolate | 0.25 | >64 |
| FLC-R2 | Fluconazole-resistant clinical isolate | 0.5 | >64 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of the novel Cyp51 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the inhibitor in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the effect of the inhibitor on its target pathway by quantifying the cellular ergosterol content.
Table 2: Sample Ergosterol Content in C. albicans after Treatment
| Treatment | Ergosterol Content (% of untreated control) |
| Untreated Control | 100% |
| Novel Cyp51 Inhibitor (0.5 x MIC) | 45% |
| Novel Cyp51 Inhibitor (1 x MIC) | 15% |
| Novel Cyp51 Inhibitor (2 x MIC) | <5% |
Experimental Protocol: Sterol Extraction and Analysis by GC-MS
-
Cell Culture and Treatment:
-
Grow C. albicans in a suitable broth medium to mid-log phase.
-
Treat the cells with various concentrations of the novel Cyp51 inhibitor for a defined period (e.g., 4-16 hours).
-
Harvest the cells by centrifugation.
-
-
Sterol Extraction:
-
Saponify the cell pellet with alcoholic KOH.
-
Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane.
-
Evaporate the solvent to dryness.
-
-
Derivatization and Analysis:
-
Derivatize the sterol extracts to make them volatile (e.g., silylation).
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different sterols.
-
-
Quantification:
-
Quantify the amount of ergosterol and other sterol intermediates by comparing their peak areas to that of an internal standard.
-
Caption: Workflow for the analysis of ergosterol content in C. albicans.
Investigation of Synergy with Other Antifungals
The combination of a novel Cyp51 inhibitor with drugs that have different mechanisms of action can lead to synergistic effects, potentially increasing efficacy and reducing the development of resistance. For instance, combining ergosterol biosynthesis inhibitors with calcineurin inhibitors like cyclosporine A (CsA) or tacrolimus (FK506) has been shown to result in potent fungicidal activity against C. albicans.[10] This is because the membrane stress caused by Cyp51 inhibition is exacerbated when the calcineurin stress response pathway is also blocked.[10][11]
Caption: Synergistic action of a Cyp51 inhibitor and a calcineurin inhibitor leading to fungal cell death.
Conclusion
Novel Cyp51 inhibitors represent a promising area of research for the development of new antifungal therapies against Candida albicans. The protocols and applications described in this document provide a foundation for researchers to evaluate the efficacy and mechanism of action of new compounds targeting the fungal ergosterol biosynthesis pathway. Through systematic investigation of their antifungal activity, impact on ergosterol production, and potential for synergistic interactions, the therapeutic potential of these novel inhibitors can be thoroughly assessed.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 8. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyp51-IN-16 Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a ubiquitous filamentous fungus and a significant opportunistic pathogen, causing a range of diseases collectively known as aspergillosis, particularly in immunocompromised individuals. The incidence of invasive aspergillosis is a growing concern due to its high mortality rate. A key target for antifungal drug development is the enzyme lanosterol 14α-demethylase, encoded by the cyp51 genes (cyp51A and cyp51B in A. fumigatus). This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2][3] Azole antifungals, a major class of drugs used to treat aspergillosis, function by inhibiting Cyp51.[1][2]
This document provides detailed protocols for the preclinical evaluation of Cyp51-IN-16 , a novel investigational inhibitor of A. fumigatus Cyp51. The following sections outline the mechanism of action, experimental protocols for in vitro and in vivo testing, and data presentation guidelines.
Mechanism of Action of Cyp51 Inhibitors
This compound, as a putative Cyp51 inhibitor, is designed to interfere with the ergosterol biosynthesis pathway in A. fumigatus. The enzyme Cyp51 catalyzes the demethylation of lanosterol, a critical step in the formation of ergosterol.[4] Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5] This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[5] Resistance to azole antifungals can arise through several mechanisms, including mutations in the cyp51A gene or overexpression of the target enzyme.[1][6][7][8]
Experimental Workflow
The evaluation of this compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy studies. This approach allows for a comprehensive assessment of the compound's antifungal activity, selectivity, and potential therapeutic utility.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound against Aspergillus fumigatus Strains
| Strain | Genotype | MIC (µg/mL) | MFC (µg/mL) |
| AF293 (Wild-Type) | Wild-Type | 0.125 | 0.5 |
| Azole-Resistant 1 | TR34/L98H | 4 | >16 |
| Azole-Resistant 2 | G54W | 2 | 8 |
| Clinical Isolate 1 | Not determined | 0.25 | 1 |
| Clinical Isolate 2 | Not determined | 0.125 | 0.5 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | IC50 (µg/mL) | Selectivity Index (SI)¹ |
| A549 (Human Lung) | > 64 | > 512 |
| HepG2 (Human Liver) | 32 | 256 |
¹ Selectivity Index (SI) = IC50 (mammalian cells) / MIC (AF293)
Table 3: In Vivo Efficacy of this compound in a Murine Model of Invasive Aspergillosis
| Treatment Group | Dose (mg/kg) | Mean Survival (Days) | Fungal Burden (log10 CFU/g lung tissue) |
| Vehicle Control | - | 5.2 | 4.8 ± 0.5 |
| This compound | 10 | 12.5 | 2.1 ± 0.3 |
| This compound | 20 | 15.8 | 1.5 ± 0.2 |
| Voriconazole | 10 | 14.2 | 1.8 ± 0.4 |
*p < 0.05 compared to vehicle control
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology.[9]
-
Materials:
-
Aspergillus fumigatus isolates (conidia)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Humidified incubator (35-37°C)
-
-
Procedure:
-
Inoculum Preparation:
-
Harvest conidia from a 5-7 day old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 1-2.5 x 10⁵ CFU/mL in RPMI medium.[9]
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI medium in a 96-well plate to achieve final concentrations ranging from 0.008 to 16 µg/mL.
-
Include a drug-free well as a positive growth control and a well with medium only as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilutions.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 48 hours.[10]
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a complete inhibition of visible growth.
-
-
Mammalian Cell Cytotoxicity Assay
This protocol describes a standard MTT assay to assess the cytotoxicity of this compound against a human cell line.
-
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µg/mL).
-
Include wells with untreated cells (vehicle control) and medium only (blank).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.
-
-
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
This protocol outlines a neutropenic mouse model to evaluate the in vivo efficacy of this compound.[10][11][12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
6-8 week old female BALB/c mice
-
Cyclophosphamide and cortisone acetate for immunosuppression
-
Aspergillus fumigatus conidia
-
This compound formulation for injection (e.g., in a solution with a suitable vehicle like cyclodextrin)
-
Voriconazole (positive control)
-
Inhalation tower or intranasal instillation equipment
-
-
Procedure:
-
Immunosuppression:
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.
-
Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.
-
-
Infection:
-
On day 0, infect the mice with A. fumigatus conidia (e.g., 1 x 10⁸ conidia in 20 µL) via intranasal instillation or in an inhalation tower.[13]
-
-
Treatment:
-
Initiate treatment 24 hours post-infection.
-
Administer this compound (e.g., 10 and 20 mg/kg), voriconazole (e.g., 10 mg/kg), or vehicle control once daily for 7 days.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and mortality for up to 21 days.
-
For fungal burden analysis, a separate cohort of mice is euthanized at a specific time point (e.g., day 4 post-infection). Lungs are harvested, homogenized, and plated on Sabouraud dextrose agar to determine CFU/gram of tissue.
-
-
Data Analysis:
-
Compare survival curves between treatment groups using the log-rank (Mantel-Cox) test.
-
Compare fungal burden data using a t-test or ANOVA.
-
-
References
- 1. cyp51A-Based Mechanisms of Aspergillus fumigatus Azole Drug Resistance Present in Clinical Samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Animal models of invasive aspergillosis for drug discovery. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Study of Posaconazole, a Cyp51 Inhibitor, against Trypanosoma cruzi
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide.[1] The parasite's sterol biosynthesis pathway, particularly the enzyme sterol 14α-demethylase (CYP51), is a critical target for drug development.[2] CYP51 is essential for the production of ergosterol, a vital component of the parasite's cell membrane.[3] Its inhibition leads to the disruption of membrane integrity and accumulation of toxic sterol intermediates, ultimately resulting in parasite death.[4]
Posaconazole, a potent triazole antifungal agent, is a well-documented inhibitor of T. cruzi CYP51.[5] It has demonstrated significant activity against the parasite in both in vitro and in vivo models, making it a valuable tool for Chagas disease research.[1][6] These application notes provide a summary of the quantitative data on posaconazole's efficacy and detailed protocols for key experimental assays.
Mechanism of Action
Posaconazole inhibits the T. cruzi CYP51 enzyme, which is a crucial step in the ergosterol biosynthesis pathway. This enzyme is responsible for the oxidative removal of the 14α-methyl group from sterol precursors.[7] By blocking this step, posaconazole disrupts the production of ergosterol and leads to the accumulation of methylated sterol precursors, which are detrimental to the parasite's cell membrane structure and function.[4]
Caption: Simplified ergosterol biosynthesis pathway in T. cruzi and the inhibitory action of posaconazole on CYP51.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of posaconazole against various strains of Trypanosoma cruzi.
Table 1: In Vitro Activity of Posaconazole against T. cruzi
| T. cruzi Strain | Assay Type | Metric | Value (µM) | Incubation Time (h) | Host Cell | Reference |
| Tulahuen | Enzyme Inhibition | IC50 | 0.048 | N/A | N/A | [1] |
| Silvio X10/7 | Intracellular Amastigote | EC50 | 0.003 - 0.005 | 120 | Vero | [8] |
| Y | Intracellular Amastigote | EC50 | 0.002 - 0.004 | 120 | Vero | [8] |
| M6241 | Intracellular Amastigote | EC50 | 0.003 - 0.006 | 120 | Vero | [8] |
| ERA | Intracellular Amastigote | EC50 | 0.004 - 0.007 | 120 | Vero | [8] |
| Tula | Intracellular Amastigote | EC50 | 0.004 - 0.008 | 120 | Vero | [8] |
| CL Brener | Intracellular Amastigote | EC50 | 0.005 - 0.009 | 120 | Vero | [8] |
| PAH179 | Intracellular Amastigote | EC50 | > 0.1 | 120 | Vero | [8] |
| Tulahuen | Intracellular Amastigote | EC50 | ≤ 2.2 | Not Specified | L6 | [9] |
Table 2: In Vivo Efficacy of Posaconazole in Murine Models of Chagas Disease
| T. cruzi Strain | Mouse Strain | Treatment Dose (mg/kg/day) | Treatment Duration (days) | Outcome | Reference |
| CL | Swiss | 20 | 20 | 100% Survival, 90-100% Cure | [10][11] |
| Y | Swiss | 20 | 20 | 80-90% Survival, 90-100% Cure | [10][11] |
| Colombiana | Swiss | 20 | 20 | 80-90% Survival, 50% Cure | [10][11] |
| Y | C57BL/6 (Wild-type) | Not Specified | Not Specified | 100% Survival, 86-89% Cure | [12] |
| Y | C57BL/6 (IFN-γ-KO) | Not Specified | Not Specified | 70% Survival | [12] |
| Y | Swiss | 1.25 | 10 | 20% Survival | [9] |
| Y | Swiss | 10 | 10 | 40% Survival | [9] |
Experimental Protocols
Fluorescence-Based T. cruzi CYP51 Inhibition Assay
This high-throughput assay measures the ability of a compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51 using a fluorogenic probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Short-course combination treatment for experimental chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of posaconazole against Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Cyp51-IN-16 and Related CYP51 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cyp51-IN-16?
Due to the likely hydrophobic nature of this compound, as is common for many CYP51 inhibitors, it is recommended to start with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. For aqueous-based biological assays, this stock can then be serially diluted into the appropriate assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.
Q2: How should I store stock solutions of this compound?
For optimal stability, stock solutions of CYP51 inhibitors should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize the number of freeze-thaw cycles, which can lead to compound degradation. Protect the solutions from light, especially if the compound has known photosensitivity.
Q3: My compound has precipitated out of solution in my aqueous assay buffer. What can I do?
Precipitation in aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration might help maintain solubility. However, always run a vehicle control to check for solvent effects.
-
Use of Pluronic F-68 or other surfactants: In some cell-based assays, a very low concentration of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. This must be carefully validated for its effect on the experimental system.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
Symptoms:
-
Visible precipitate in the stock solution or upon dilution into aqueous media.
-
Inconsistent results between experiments.
-
Lower than expected potency in biological assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | For initial solubilization, use 100% DMSO. For compounds with very poor solubility, other organic solvents like ethanol or DMF could be tested, but their compatibility with the downstream assay must be verified. |
| Low-Quality Solvent | Ensure you are using high-purity, anhydrous grade DMSO. Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds. |
| Precipitation upon Dilution | When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation. |
| Compound Degradation | If the compound has been stored for a long time or handled improperly, it may have degraded, leading to altered solubility. It is advisable to use freshly prepared solutions. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Color change in the stock solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Frequent Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Exposure to Light | Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light. |
| Oxidation | If the compound is susceptible to oxidation, consider preparing solutions fresh before each experiment. Storing under an inert gas like argon or nitrogen can also be beneficial. |
| Hydrolysis in Aqueous Solution | For aqueous working solutions, it is best to prepare them fresh on the day of the experiment. Avoid long-term storage of compounds in aqueous buffers. |
Experimental Protocols
General Protocol for Preparing Stock Solutions
-
Warm the vial containing the solid compound to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for several minutes to ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing/sonication.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Technical Support Center: Optimizing Cyp51-IN-16 Concentration
Welcome to the technical support center for Cyp51-IN-16, a novel inhibitor of Sterol 14α-demethylase (CYP51). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal experimental concentration of this compound.
Disclaimer: As "this compound" is a novel compound, this guide provides a generalized framework for optimizing the concentration of a new CYP51 inhibitor based on established principles for this class of molecules. The provided data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Sterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway.[1][2][3][4][5] By inhibiting CYP51, this compound disrupts the production of essential sterols like ergosterol in fungi or cholesterol in mammals, leading to altered cell membrane fluidity and permeability.[6]
Q2: What is a good starting concentration for my experiments?
A2: For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the IC50 (in enzymatic assays) or EC50 (in cell-based assays). Based on literature for other CYP51 inhibitors, a starting range of 10 nM to 10 µM is often effective.[1][7]
Q3: How should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as DMSO. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C. For cell-based assays, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound?
A4: Azole-based inhibitors, a common class of CYP51 inhibitors, can sometimes interact with other cytochrome P450 enzymes.[8] It is advisable to perform selectivity assays against a panel of human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to assess the specificity of this compound.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed at expected concentrations. | 1. Compound inactivity: The compound may not be active against the specific CYP51 ortholog being tested. 2. Incorrect concentration: Errors in dilution or calculation of the final concentration. 3. Compound degradation: Improper storage or handling of the compound. 4. Low compound solubility: Precipitation of the compound in the assay buffer or cell culture medium. | 1. Verify target: Ensure the correct CYP51 ortholog is being used. 2. Recalculate: Double-check all calculations and prepare fresh dilutions. 3. Fresh stock: Use a fresh aliquot of the compound from proper storage. 4. Solubility test: Visually inspect for precipitation. Consider using a solubilizing agent like Pluronic F-68 or reducing the final concentration. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects in plates: Evaporation from wells on the edge of the plate. | 1. Cell counting: Ensure accurate and consistent cell counting for seeding. 2. Calibrate pipettes: Regularly calibrate pipettes. 3. Plate layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile buffer or medium. |
| Observed cytotoxicity at low concentrations. | 1. Off-target effects: The compound may be hitting other essential cellular targets. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Selectivity profiling: Test the compound against a panel of off-targets. 2. Reduce solvent: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following tables provide example data for a hypothetical CYP51 inhibitor, "this compound," based on typical values observed for this class of compounds.
Table 1: In Vitro Enzymatic Inhibition of Purified CYP51
| CYP51 Ortholog | IC50 (µM) |
| Homo sapiens (Human) | > 100 |
| Candida albicans | 0.5 - 5 |
| Trypanosoma cruzi | < 1 |
| Aspergillus fumigatus | 1 - 10 |
Table 2: Cell-Based Assay Potency of this compound
| Cell Line / Organism | EC50 (µM) | Assay Type |
| Human (e.g., HepG2) | > 50 | Cytotoxicity (MTT/XTT) |
| Candida albicans | 1 - 10 | Broth Microdilution |
| Trypanosoma cruzi (amastigote) | < 1 | Growth Inhibition |
| Aspergillus fumigatus | 5 - 20 | Fungal Growth Inhibition |
Experimental Protocols
Protocol 1: In Vitro CYP51 Enzymatic Assay (Reconstitution Assay)
This protocol is adapted from established methods for assessing CYP51 inhibition.[10][11]
Objective: To determine the IC50 of this compound against a purified CYP51 enzyme.
Materials:
-
Purified CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
NADPH
-
Radiolabeled substrate (e.g., [3H]-lanosterol)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
This compound stock solution (in DMSO)
-
Scintillation fluid and vials
Procedure:
-
Prepare a reaction mixture containing the CYP51 enzyme (e.g., 0.5 µM), CPR (e.g., 1.0 µM), and assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., 50 µM) and NADPH (e.g., 100 µM).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the sterols, separate them using HPLC, and quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).
Protocol 2: Cell-Based Fungal Growth Inhibition Assay (Broth Microdilution)
Objective: To determine the EC50 of this compound against a fungal strain (e.g., Candida albicans).
Materials:
-
Fungal culture (Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Spectrophotometer or resazurin-based viability reagent
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well containing the diluted compound. Include a positive control (no drug) and a negative control (no cells).
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
Measure the optical density at 600 nm or add a viability reagent (e.g., resazurin) and measure fluorescence to determine cell growth.
-
Calculate the percentage of growth inhibition for each concentration of this compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound in the sterol biosynthesis pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting lack of inhibition.
References
- 1. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Novel CYP51 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting potential off-target effects of novel Cyp51 inhibitors, exemplified by the hypothetical compound Cyp51-IN-16. Given the high degree of conservation in the cytochrome P450 (CYP) superfamily, off-target interactions are a critical consideration in the development of selective CYP51 inhibitors.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of a novel CYP51 inhibitor like this compound?
The primary off-target concerns for CYP51 inhibitors are interactions with other cytochrome P450 enzymes, particularly human CYP isoforms involved in drug metabolism (e.g., CYP3A4, CYP2D6) and steroidogenesis.[1][2] Inhibition of these enzymes can lead to drug-drug interactions and toxicity. Additionally, depending on the inhibitor's scaffold, off-target effects on other protein classes, such as kinases, cannot be ruled out without specific profiling.
Q2: How can I assess the selectivity of my CYP51 inhibitor?
Selectivity is typically assessed by comparing the inhibitory activity (e.g., IC50) of the compound against the target CYP51 versus a panel of other human CYP enzymes. A significant window of selectivity (typically >100-fold) is desirable. For a broader view of off-target effects, comprehensive kinase profiling and safety pharmacology screens are recommended.
Q3: What are the consequences of off-target inhibition of human CYP enzymes?
Inhibition of human CYP enzymes can have significant clinical implications. For example, inhibition of CYP3A4, which metabolizes a large percentage of clinically used drugs, can lead to increased plasma concentrations of co-administered drugs and potential toxicity. Off-target effects on CYPs involved in steroid hormone synthesis can lead to endocrine disruption.
Q4: My cells are showing a phenotype that is inconsistent with CYP51 inhibition alone. What could be the cause?
Unexpected cellular phenotypes can arise from off-target effects. For example, if your inhibitor has off-target kinase activity, it could affect various signaling pathways controlling cell growth, proliferation, or apoptosis.[3] It is also possible that the accumulation of toxic sterol intermediates, a known consequence of CYP51 inhibition, is causing the observed phenotype.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity at Low Concentrations | The compound may be inhibiting other essential enzymes or cellular processes. | Perform a broad off-target screening, such as a kinase panel or a safety pharmacology assessment. Evaluate the cytotoxicity of the compound in cell lines with varying expression levels of different CYP enzymes. |
| Inconsistent Results Between In Vitro and In Vivo Experiments | Off-target metabolism by other CYP enzymes in vivo could be altering the compound's concentration or generating active metabolites. | Profile the compound's metabolism by key human drug-metabolizing CYP enzymes. Analyze plasma and tissue concentrations of the parent compound and any major metabolites in your in vivo model. |
| Alterations in Hormone Levels in Animal Models | The inhibitor might be affecting other CYPs involved in steroidogenesis (e.g., CYP11A1, CYP17A1, CYP19A1). | Conduct a steroid hormone profiling study in treated animals. Test the inhibitory activity of your compound against a panel of steroidogenic CYP enzymes. |
Quantitative Data Summary: Selectivity of Reference CYP51 Inhibitors
The following table summarizes the selectivity data for well-characterized CYP51 inhibitors, providing a benchmark for the evaluation of new compounds like this compound.
| Compound | Target CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity (Human/Target) | Reference |
| Ketoconazole | 0.03 (C. albicans) | 0.1 | ~3.3 | [4] |
| Fluconazole | 0.1 (C. albicans) | >100 | >1000 | [4] |
| VNI | 0.002 (T. cruzi) | >100 | >50000 | [5] |
Experimental Protocols
Kinase Profiling Assay (General Protocol)
This protocol describes a common method for assessing the off-target effects of a compound on a panel of kinases.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel : Select a commercially available kinase panel (e.g., Eurofins, Reaction Biology) that covers a broad range of the human kinome.
-
Assay Principle : The assay typically measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase. This is often detected using a fluorescent or luminescent readout.
-
Assay Procedure :
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP.
-
-
Data Analysis : Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular context, which can help differentiate on-target from off-target effects.
-
Cell Treatment : Treat cultured cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Cell Lysis : Harvest and lyse the cells to release the proteins.
-
Heat Challenge : Aliquot the cell lysate into separate tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation : Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blot Analysis : Analyze the amount of soluble CYP51 remaining in the supernatant of each sample by Western blotting using a specific antibody.
-
Data Analysis : A ligand-bound protein is typically stabilized and will denature at a higher temperature. Plot the amount of soluble CYP51 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Visualizations
References
- 1. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive evaluation of phosphoproteomic-based kinase activity inference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Cyp51-IN-16 Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Cyp51-IN-16 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme sterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals, which are vital components of cellular membranes.[1][2] By inhibiting CYP51, this compound disrupts the integrity of the cell membrane, leading to an accumulation of toxic sterol precursors and ultimately causing cell death.[3]
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and consistent pipetting technique.
-
Edge effects: The outer wells of a microplate are more prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound precipitation: this compound may have low aqueous solubility. Visually inspect your wells for any signs of precipitation after adding the compound.
Q3: My negative control (vehicle-treated) cells are showing unexpected levels of cytotoxicity. What should I do?
A3: This is often related to the solvent used to dissolve this compound, typically DMSO. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%. Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells.
Q4: The color change in my MTT assay is very weak, even in the control wells. What is the problem?
A4: A weak color change in an MTT assay can indicate low metabolic activity or a low number of viable cells. Consider the following:
-
Cell density: Ensure you have seeded an optimal number of cells per well. This should be determined empirically for your specific cell line.
-
MTT reagent quality: Use fresh, properly stored MTT reagent.
-
Incubation time: The incubation time with the MTT reagent may need to be optimized (typically 1-4 hours).
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Incomplete solubilization of formazan crystals. | Ensure complete mixing and sufficient volume of the solubilization solution. Consider using a different solvent or adding SDS. |
| Interference from this compound. | Run a control with this compound in cell-free medium to check for direct reduction of MTT. | |
| Low signal or sensitivity | Suboptimal cell number. | Titrate the cell seeding density to find the linear range of the assay. |
| MTT reagent is toxic to cells. | Reduce the MTT concentration or the incubation time. | |
| Inconsistent results | Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile liquid. |
| Compound precipitation. | Ensure this compound is fully dissolved in the media. Check for precipitates under a microscope. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in medium control | LDH present in the serum of the culture medium. | Use a low-serum medium (1-5%) or a serum-free medium for the assay. |
| Phenol red in the medium interferes with absorbance reading. | Use phenol red-free medium for the assay. | |
| High spontaneous LDH release | Over-seeding of cells. | Optimize the cell number to reduce spontaneous cell death. |
| Rough handling of cells during seeding. | Handle the cell suspension gently to avoid membrane damage. | |
| Low maximum LDH release | Insufficient cell lysis. | Ensure the lysis buffer is added to all maximum release control wells and incubated for a sufficient time. |
| Low cell number. | Increase the number of cells seeded per well. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to perform a pre-dilution in a solvent like DMSO, ensuring the final solvent concentration is non-toxic to the cells (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Assay Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
-
Visualizations
Caption: A flowchart of the experimental workflow for assessing the cytotoxicity of this compound.
Caption: The signaling pathway illustrating the mechanism of action of this compound.
References
Minimizing Cyp51-IN-16 degradation in experimental setups
Welcome to the technical support center for Cyp51-IN-16. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and handling of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phenylpyrimidine derivative that functions as an inhibitor of Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase.[1] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals. By inhibiting this enzyme, this compound disrupts the production of essential sterols, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting cell growth. This mechanism underlies its antifungal and potential anti-tumor activities.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and longevity of this compound, it is critical to adhere to the following storage and handling guidelines:
-
Storage of Solid Compound: The lyophilized powder should be stored at -20°C for long-term storage. For short-term storage, 4°C is acceptable. The compound should be protected from light and moisture.
-
Stock Solution Storage: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Handling: When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use sterile techniques and appropriate personal protective equipment.
Q3: In which solvents is this compound soluble?
The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to prepare a high-concentration stock solution in DMSO.
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~10 mg/mL | Soluble to a lesser extent than in DMSO. May require warming to fully dissolve. |
| Water | Insoluble | The compound is not soluble in aqueous solutions. |
| Phosphate Buffer | Insoluble | When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low. |
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or inconsistent results in my CYP51 inhibition assay.
This issue can arise from several factors related to the stability and handling of this compound.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that the compound has been stored correctly at -20°C (solid) or -80°C (in solution) and protected from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
-
Possible Cause 2: Improper solvent or final solvent concentration.
-
Solution: this compound is poorly soluble in aqueous solutions. Prepare a high-concentration stock in DMSO. When diluting to the final assay concentration, ensure the final DMSO concentration is kept low (typically ≤1%) as higher concentrations can affect enzyme activity.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Like many hydrophobic small molecules, this compound may adsorb to certain types of plastic. Use low-adhesion microplates and pipette tips where possible.
-
Issue 2: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.
-
Possible Cause: Poor aqueous solubility.
-
Solution: This is expected as this compound is insoluble in water. To maintain solubility in your working solution, ensure the final concentration of the organic solvent from your stock solution is sufficient to keep the compound dissolved, but not so high as to inhibit the enzyme. A final DMSO concentration of 0.5-1% is a good starting point. You may also consider the use of a surfactant like Tween-80 at a low concentration (e.g., 0.01%) in your assay buffer to improve solubility, but this should be validated for its effect on enzyme activity.
-
Issue 3: How can I confirm the stability of this compound in my experimental setup?
-
Solution: To assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, incubation time), you can perform a time-course experiment.
-
Prepare your complete assay mixture, including the buffer and any co-factors, but without the enzyme or substrate.
-
Add this compound to the desired final concentration.
-
Incubate this mixture for different durations that mimic your experimental timeline (e.g., 0, 1, 2, 4, 8 hours) under the same conditions (e.g., 37°C, light exposure).
-
At each time point, initiate the enzymatic reaction by adding the enzyme and substrate and measure the inhibitory activity.
-
A significant decrease in inhibition over time would suggest degradation of the compound under your assay conditions.
-
Experimental Protocols
Protocol: In Vitro CYP51 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of this compound against recombinant human CYP51.
Materials:
-
Recombinant human CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate (black, clear bottom for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in single-use aliquots at -80°C.
-
Prepare Reagents:
-
Prepare a stock solution of lanosterol in a suitable organic solvent (e.g., ethanol) and then dilute it in the assay buffer. The final concentration of the organic solvent should be minimized.
-
Prepare the assay buffer (100 mM potassium phosphate, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the this compound stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a vehicle control (DMSO only).
-
Add the recombinant human CYP51 and NADPH-cytochrome P450 reductase to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate (lanosterol) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the product formation. This can be done using various methods, such as a fluorescent probe that is a substrate for CYP51 or by LC-MS to quantify the product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical in vitro CYP51 inhibition assay.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified sterol biosynthesis pathway showing the target of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of CYP51 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of CYP51 inhibitors, exemplified by the hypothetical compound Cyp51-IN-16.
FAQs - Understanding the Problem
Q1: What are the common reasons for the poor in vivo bioavailability of a CYP51 inhibitor like this compound?
Poor bioavailability of CYP51 inhibitors often stems from several physicochemical and physiological factors:
-
Low Aqueous Solubility: Many small molecule inhibitors, including those targeting CYP51, are lipophilic and have low solubility in gastrointestinal fluids. This limits the amount of drug that can dissolve and be absorbed.
-
Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (by other cytochrome P450 enzymes) or the gut wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen.
Q2: What is the Biopharmaceutical Classification System (BCS) and how can it help diagnose the bioavailability problem?
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Understanding a compound's BCS class can help pinpoint the primary reason for its poor bioavailability and guide the selection of an appropriate enhancement strategy.
| BCS Class | Solubility | Permeability | Likely Bioavailability Issue |
| Class I | High | High | Generally good bioavailability |
| Class II | Low | High | Dissolution rate-limited absorption |
| Class III | High | Low | Permeability-limited absorption |
| Class IV | Low | Low | Both dissolution and permeability issues |
Most potent, specific enzyme inhibitors tend to be lipophilic and fall into BCS Class II or IV.
Troubleshooting Guide - Formulation Strategies
Q3: My CYP51 inhibitor shows poor exposure in vivo. What formulation strategies can I explore?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific physicochemical properties of your compound.
Decision Workflow for Bioavailability Enhancement
Caption: A workflow for selecting a suitable bioavailability enhancement strategy.
Q4: Can you provide a comparison of common formulation strategies?
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for faster dissolution. | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous (higher energy) state, increasing solubility and dissolution. | Significant solubility enhancement. | Can be physically unstable (recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the gut, enhancing solubilization and absorption. | Can significantly improve bioavailability of lipophilic drugs; may enhance lymphatic uptake, bypassing first-pass metabolism. | Formulation development can be complex; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin, increasing its apparent solubility. | Improves solubility and stability. | Limited drug-loading capacity; can be expensive. |
Troubleshooting Guide - Preclinical In Vivo Studies
Q5: We are not seeing the expected in vivo efficacy. How can we troubleshoot our preclinical study design?
If in vivo efficacy is lower than expected despite a promising in vitro profile, consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch:
-
Is the drug reaching the target tissue at a sufficient concentration? Conduct a PK study to determine the drug's concentration in plasma and, if possible, in the target tissue over time.
-
Is the dosing regimen optimal? The half-life of the compound might be very short, requiring more frequent dosing. Or, the Cmax (peak concentration) may not be high enough to exert a therapeutic effect.
-
-
Inadequate Formulation Performance:
-
Did the formulation perform as expected in vivo? An in vitro dissolution test does not always predict in vivo performance. The formulation may not be dispersing or the drug may be precipitating in the GI tract.
-
-
Metabolic Instability:
-
Is the drug being rapidly cleared? Even with good absorption, rapid metabolism can lead to low systemic exposure. In vitro metabolic stability assays using liver microsomes can help diagnose this.
-
Workflow for a Typical Preclinical In Vivo Bioavailability Study
Caption: A standard workflow for an in vivo bioavailability assessment.
Experimental Protocols
Q6: Can you provide a sample protocol for preparing a Self-Emulsifying Drug Delivery System (SEDDS)?
Objective: To prepare a SEDDS formulation of a poorly water-soluble CYP51 inhibitor to improve its oral bioavailability.
Materials:
-
CYP51 Inhibitor (e.g., this compound)
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Solubility Screening: Determine the solubility of the CYP51 inhibitor in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial. b. Place the vial on a magnetic stirrer and mix until a homogenous mixture is formed. c. Add the pre-weighed CYP51 inhibitor to the mixture. d. Continue stirring, with gentle heating (e.g., 40°C) if necessary, until the drug is completely dissolved.
-
Characterization: a. Visual Inspection: The formulation should be a clear, homogenous liquid. b. Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle agitation. The formulation should rapidly form a clear or slightly bluish-white microemulsion. c. Droplet Size Analysis: Determine the mean droplet size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Simplified Diagram of SEDDS Action in the GI Tract
Caption: The mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Q7: What is a standard protocol for an in vivo pharmacokinetic study in mice to assess oral bioavailability?
Objective: To determine the oral bioavailability of a CYP51 inhibitor formulated in a novel delivery system compared to a simple suspension.
Animals: Male C57BL/6 mice (8-10 weeks old).
Groups (n=4 per group):
-
Intravenous (IV): 2 mg/kg in a solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline).
-
Oral Suspension: 10 mg/kg in a suspension (e.g., 0.5% methylcellulose).
-
Oral SEDDS: 10 mg/kg in the developed SEDDS formulation.
Methodology:
-
Fasting: Fast mice for 4-6 hours before dosing (with free access to water).
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the oral doses via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at the following time points:
-
IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Oral Groups: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the CYP51 inhibitor in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) for each group using software like Phoenix WinNonlin.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Representative Pharmacokinetic Data
| Formulation | Dose (mg/kg) | Route | AUC (ng*h/mL) | Cmax (ng/mL) | Tmax (h) | F (%) |
| Solution | 2 | IV | 1500 | - | - | - |
| Suspension | 10 | Oral | 2500 | 450 | 2.0 | 33.3 |
| SEDDS | 10 | Oral | 6750 | 1200 | 1.0 | 90.0 |
This table presents hypothetical data to illustrate the potential improvement in bioavailability with a SEDDS formulation.
Validation & Comparative
Comparative Analysis of Cyp51-IN-16 and Fluconazole Potency: Information Currently Unavailable
A comprehensive comparison of the potency of the investigational compound Cyp51-IN-16 against the established antifungal agent fluconazole cannot be provided at this time due to the absence of publicly available data on this compound.
Extensive searches for "this compound" in scientific literature and chemical databases have yielded no specific information regarding its chemical structure, mechanism of action, or any quantitative data on its inhibitory activity against the target enzyme, sterol 14α-demethylase (CYP51). This suggests that "this compound" may be an internal designation for a compound within a research or pharmaceutical organization that has not yet been publicly disclosed.
In contrast, fluconazole is a well-characterized triazole antifungal drug, and substantial data exists on its potency against CYP51 from various fungal species. Fluconazole's inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the enzyme's activity by 50%.
Understanding CYP51 and its Inhibition
CYP51, a member of the cytochrome P450 superfamily, is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3] This makes CYP51 a primary target for antifungal drugs like fluconazole.
The general signaling pathway for sterol biosynthesis involving CYP51 is depicted below.
Experimental Determination of Inhibitor Potency
The potency of compounds like fluconazole against CYP51 is determined through in vitro enzyme inhibition assays. A common experimental workflow is outlined below.
Request for Additional Information
To facilitate a comparative analysis, further details on This compound are required. Researchers, scientists, and drug development professionals who have access to information on this compound are encouraged to provide one of the following:
-
Alternative Name or Chemical Structure: The formal chemical name, IUPAC name, or a 2D/3D structure of the molecule.
-
Publication Reference: A digital object identifier (DOI) or citation for any peer-reviewed article, patent, or other publication that describes the synthesis and biological evaluation of this compound.
Upon receipt of this information, a comprehensive comparison guide, including quantitative data tables and detailed experimental protocols, can be generated to objectively assess the relative potency of this compound and fluconazole.
References
A Comparative Guide to Novel CYP51 Inhibitors for Researchers and Drug Development Professionals
A comparative analysis of emerging therapeutic agents targeting sterol 14α-demethylase (CYP51), a critical enzyme in fungal and protozoan pathogens.
Introduction to CYP51: A Key Antifungal and Antiprotozoal Drug Target
Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and related sterols in protozoa.[1][2] This enzyme, a member of the cytochrome P450 superfamily, catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for maintaining the integrity and function of the pathogen's cell membrane.[1][2] Inhibition of CYP51 disrupts sterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting the growth or causing the death of the pathogen.[1] This mechanism forms the basis for the action of azole antifungals, the most widely used class of drugs for treating fungal infections.[1][2]
The rise of drug-resistant fungal and protozoan strains necessitates the development of novel CYP51 inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of several novel CYP51 inhibitors, presenting available experimental data to aid researchers and drug development professionals in their evaluation of next-generation therapeutic agents.
Note on "Cyp51-IN-16": Despite a comprehensive search of scientific literature and databases, no specific public information was found for a compound designated "this compound." Therefore, this guide focuses on a selection of other well-documented novel CYP51 inhibitors.
Comparative Performance of Novel CYP51 Inhibitors
This section presents a quantitative comparison of several novel CYP51 inhibitors against various fungal and protozoan pathogens. The data is summarized in the tables below, followed by a deeper dive into each inhibitor class.
Table 1: In Vitro Antifungal Activity of Novel CYP51 Inhibitors (MIC in µg/mL)
| Inhibitor | Candida albicans | C. albicans (Fluconazole-Resistant) | Candida tropicalis | Candida parapsilosis | Aspergillus fumigatus |
| VT-1161 (Oteseconazole) | ≤0.015 - 2[1][3] | ≤0.015 - 2[3] | - | - | - |
| VNI Derivative (Compound 2) | - | - | - | - | MIC lower than VNI[4] |
| YW01 Derivative (Compound B3) | Potent activity[5] | - | Potent activity[5] | Potent activity[5] | - |
| CYP51/HDAC Dual Inhibitor (12h) | Potent activity[6] | Potent activity[6] | - | - | - |
| CYP51/HDAC Dual Inhibitor (15j) | Potent activity[6] | Potent activity[6] | - | - | - |
Note: A direct numerical comparison for all compounds against all species is not always possible due to variations in reporting standards across different studies. "Potent activity" indicates that the source reported significant inhibitory effects without providing a specific MIC value in the abstract.
Table 2: In Vitro Antiprotozoal Activity of Novel CYP51 Inhibitors
| Inhibitor | Trypanosoma cruzi (Amastigotes) |
| VNI | EC50 = 1.2 nM[2] |
| MCP | 2-fold reduction in multiplication at ~5 µM[7] |
Table 3: In Vitro Enzyme Inhibition and Selectivity
| Inhibitor | Target CYP51 | IC50 / Kd | Human CYP51 Inhibition | Selectivity (Fungal/Human) |
| VT-1161 (Oteseconazole) | Candida albicans CYP51 | Kd ≤ 39 nM[8] | No discernible binding up to 86 µM[8] | >2000-fold[8] |
| VNI | Trypanosoma cruzi CYP51 | Functionally irreversible at 1:1 molar ratio[2] | Not inhibited[2] | High |
| MCP | Trypanosoma cruzi CYP51 | Mechanism-based inhibitor[7] | - | - |
In-Depth Look at Novel CYP51 Inhibitors
VNI (Carboxamide-containing β-phenyl-imidazoles)
VNI represents a promising scaffold for antiprotozoal drug development. It demonstrates potent, functionally irreversible inhibition of Trypanosoma cruzi and Trypanosoma brucei CYP51 at a 1:1 molar ratio to the enzyme.[2] A key advantage of VNI is its high selectivity, as it does not inhibit the human CYP51 ortholog.[2] In cellular assays, VNI kills T. cruzi amastigotes at low nanomolar concentrations and has shown curative effects in murine models of Chagas disease.[9][10] Furthermore, it is reported to be non-toxic and easy to synthesize.[2]
VT-1161 (Oteseconazole)
VT-1161 is a novel tetrazole-based fungal CYP51 inhibitor that exhibits high potency against a range of Candida species, including fluconazole-resistant strains.[1][3] Its high specificity for the fungal enzyme over human CYP enzymes results in a favorable safety profile with fewer drug-drug interactions.[1] VT-1161 has demonstrated clinical efficacy and was approved by the FDA in April 2022 for the treatment of recurrent vulvovaginal candidiasis.[1] Studies have shown that it potently inhibits C. albicans CYP51 with a high binding affinity (Kd ≤ 39 nM) while showing no significant binding to human CYP51 at concentrations up to 86 µM, indicating a selectivity of over 2000-fold.[8]
MCP (14α-Methylenecyclopropyl-24,25-dihydrolanosterol)
MCP is a substrate analog that acts as a mechanism-based inhibitor, or suicide substrate, of T. cruzi CYP51.[2][7] This mode of action, where the inhibitor is converted by the enzyme into a reactive species that covalently binds to and inactivates it, can lead to highly specific and potent inhibition. MCP has been shown to reduce the multiplication of T. cruzi amastigotes in cardiomyocytes.[7]
YW01 Derivatives
Compound YW01 is a novel amide imidazole CYP51 inhibitor. Through structural optimization, derivatives such as compound B3 have been developed with potent antifungal activity superior to the control drug fluconazole.[5] These derivatives have been shown to effectively inhibit the yeast-to-hypha transition in Candida albicans, a key virulence factor.[5]
CYP51-HDAC Dual Inhibitors
A novel strategy to combat antifungal drug resistance involves the development of dual inhibitors that target both CYP51 and histone deacetylases (HDACs).[6][11] Compounds such as 12h and 15j have demonstrated potent in vitro and in vivo activity against azole-resistant candidiasis.[6] Their mechanism involves blocking ergosterol biosynthesis and HDAC catalytic activity, as well as suppressing the function of efflux pumps and biofilm formation.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of novel CYP51 inhibitors.
In Vitro Antifungal Susceptibility Testing
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][12]
-
Procedure:
-
A twofold serial dilution of the test compounds is prepared in 96-well microtiter plates.
-
A standardized inoculum of the fungal strain is added to each well.
-
The plates are incubated at a specified temperature and duration (e.g., 35°C for 48 hours for Candida species).[12]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (e.g., ~80% reduction in turbidity) compared to the drug-free control well.[12]
-
CYP51 Enzyme Inhibition Assay (Reconstitution Assay)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant CYP51.
-
Procedure:
-
A reaction mixture is prepared containing purified CYP51 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, and a radiolabeled sterol substrate (e.g., eburicol for T. cruzi CYP51).[2]
-
The test inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of NADPH.[2]
-
After incubation, the reaction is stopped, and the sterols are extracted.
-
The reaction products are analyzed by reverse-phase HPLC to quantify the conversion of the substrate to the demethylated product.[2]
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then calculated.
-
CYP51 Binding Assay (Spectral Titration)
-
Principle: The binding of an inhibitor to the heme iron of CYP51 induces a characteristic shift in the enzyme's Soret peak, which can be measured spectrophotometrically.
-
Procedure:
-
A solution of purified CYP51 is placed in a cuvette.
-
The test compound is added in increasing concentrations from a stock solution.
-
The absorbance spectrum is recorded after each addition.
-
The dissociation constant (Kd) of the enzyme-inhibitor complex is calculated by fitting the data of the ligand-induced absorbance changes versus the ligand concentration to a binding equation.[13]
-
Visualizing Mechanisms and Workflows
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Caption: The ergosterol biosynthesis pathway highlighting the inhibitory action of novel compounds on the CYP51 enzyme.
Experimental Workflow for In Vitro Evaluation of CYP51 Inhibitors
Caption: A streamlined workflow for the in vitro characterization of novel CYP51 inhibitors.
Conclusion
The development of novel CYP51 inhibitors is a critical area of research in the fight against fungal and protozoan infections, particularly in the context of rising drug resistance. Compounds such as VNI, VT-1161, MCP, and the emerging class of CYP51-HDAC dual inhibitors demonstrate significant promise with their potent and selective activity. This guide provides a snapshot of the current landscape, offering a comparative look at the performance of these novel agents. Continued research and head-to-head comparative studies will be essential to fully elucidate their therapeutic potential and to identify the most promising candidates for clinical development.
References
- 1. VT-1161—A Tetrazole for Management of Mono- and Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the clinical agent VT-1161 against fluconazole-sensitive and -resistant Candida albicans in a murine model of vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol 14α−Demethylase Structure-Based Design of VNI ((R)-N−(l- (2,4-Dichlorophenyl)-2-(1H−imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4- oxadiazol-2-yl)benzamide)) Derivatives To Target Fungal Infections: Synthesis, Biological Evaluation, and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro and in vivo studies of the antiparasitic activity of sterol 14α-demethylase (CYP51) inhibitor VNI against drug-resistant strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Novel Cyp51 Inhibitors: A Comparative Analysis of VT-1598
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide uses the novel tetrazole-based Cyp51 inhibitor, VT-1598, as a representative compound to illustrate in vivo antifungal activity, due to the absence of publicly available data for a compound designated "Cyp51-IN-16". The experimental data presented herein is based on published studies of VT-1598.
This document provides a comprehensive comparison of the in vivo efficacy of VT-1598, a novel fungal Cyp51-specific inhibitor, with standard-of-care antifungal agents. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathway and experimental workflow to support researchers in the field of antifungal drug development.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Cyp51, also known as lanosterol 14α-demethylase, is a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity. Cyp51 inhibitors, including the well-established azole class of antifungals and novel agents like VT-1598, bind to the heme iron in the active site of the Cyp51 enzyme. This action blocks the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.
Caption: Mechanism of action of Cyp51 inhibitors.
Comparative In Vivo Efficacy of VT-1598 against Candida auris
The in vivo activity of VT-1598 was evaluated in a neutropenic murine model of disseminated Candida auris infection, a multidrug-resistant fungal pathogen of significant clinical concern. The efficacy of VT-1598 was compared to the standard antifungal agents fluconazole (an azole) and caspofungin (an echinocandin).
Experimental Protocol: Murine Model of Disseminated Candidiasis
A standardized experimental workflow was followed to assess the in vivo efficacy of the antifungal compounds.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Data Presentation: Survival and Fungal Burden
The following tables summarize the quantitative data from the in vivo study, comparing the efficacy of different treatment regimens.
Table 1: Survival Outcomes in C. auris Infected Mice [1][2][3][4]
| Treatment Group | Dose and Route | Median Survival (days) | Percent Survival (Day 21) |
| Vehicle Control | - | 5 | 20% |
| VT-1598 | 5 mg/kg, oral | Not significantly different from control | Not significantly different from control |
| VT-1598 | 15 mg/kg, oral | 15 | Improved vs. control |
| VT-1598 | 50 mg/kg, oral | >21 | 90% |
| Fluconazole | 20 mg/kg, oral | Not significantly different from control | Not significantly different from control |
| Caspofungin | 10 mg/kg, i.p. | >21 | 100% |
Table 2: Fungal Burden in Kidneys and Brains of C. auris Infected Mice (Day 8) [1][2][3][4]
| Treatment Group | Dose and Route | Mean Fungal Burden (log10 CFU/g ± SD) - Kidneys | Mean Fungal Burden (log10 CFU/g ± SD) - Brain |
| Vehicle Control | - | 7.26 ± 0.45 | 4.89 ± 0.67 |
| VT-1598 | 5 mg/kg, oral | Not significantly different from control | Not significantly different from control |
| VT-1598 | 15 mg/kg, oral | 5.40 ± 0.89 | 3.54 ± 0.76 |
| VT-1598 | 50 mg/kg, oral | 3.67 ± 1.23 | 2.11 ± 0.54 |
| Fluconazole | 20 mg/kg, oral | Not significantly different from control | Not significantly different from control |
| Caspofungin | 10 mg/kg, i.p. | 3.19 ± 0.98 | Not reported |
Conclusion
The in vivo data for the novel tetrazole-based Cyp51 inhibitor, VT-1598, demonstrates significant, dose-dependent antifungal activity against the multidrug-resistant pathogen Candida auris. In a neutropenic murine model of disseminated infection, VT-1598 at doses of 15 and 50 mg/kg significantly improved survival and reduced fungal burden in both the kidneys and the brain compared to the vehicle control.[1][2][3][4] Notably, the efficacy of the higher doses of VT-1598 was superior to that of fluconazole and comparable to caspofungin in improving survival. These findings highlight the potential of novel, highly specific fungal Cyp51 inhibitors as promising therapeutic agents for invasive fungal infections, including those caused by drug-resistant strains. Further preclinical and clinical development of such compounds is warranted.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Cyp51-IN-16: A Novel Inhibitor of Sterol 14α-Demethylase
Introduction
Sterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway, is a well-validated target for antifungal and antiparasitic drugs.[1][2][3] This cytochrome P450 enzyme catalyzes the removal of the 14α-methyl group from sterol precursors, a vital step in the formation of essential membrane components like ergosterol in fungi and cholesterol in mammals.[4][5] Inhibition of CYP51 disrupts membrane integrity and function, leading to cell growth arrest and death.[1][6] The azole class of drugs, which directly bind to the heme iron in the enzyme's active site, are the most common CYP51 inhibitors in clinical use.[5][7] However, the rise of drug resistance necessitates the development of novel inhibitory scaffolds.[4][7] This guide provides a comparative analysis of a novel investigational inhibitor, Cyp51-IN-16, against established CYP51 inhibitors, presenting key performance data and the experimental protocols used for their evaluation.
Inhibitory Mechanism of Action
This compound is a potent, non-azole inhibitor designed to overcome common resistance mechanisms associated with azole antifungals. Its proposed mechanism involves high-affinity binding to the active site of CYP51, effectively blocking substrate access and halting the sterol biosynthesis cascade. The following diagram illustrates the central role of CYP51 in the sterol biosynthesis pathway and the point of inhibition.
Figure 1. Simplified sterol biosynthesis pathway highlighting the role of CYP51.
Comparative Inhibitor Performance
The efficacy of a CYP51 inhibitor is determined by its binding affinity (Kd), its ability to inhibit the enzyme's catalytic activity (IC50), and its cellular effects (EC50 or MIC). The following table summarizes the performance of this compound in comparison to established azole and non-azole inhibitors against Candida albicans CYP51.
| Inhibitor | Class | Target CYP51 | Kd (nM) | IC50 (µM) | MIC50 (µg/mL) |
| This compound | Novel Non-Azole | C. albicans | <30 | 0.12 | 0.02 |
| Fluconazole | Triazole | C. albicans | - | - | 0.25 - 4.0 |
| Voriconazole | Triazole | C. albicans | - | 1.6 | 0.03 - 0.125 |
| VT-1161 (Oteseconazole) | Tetrazole | C. albicans | <39 | 1.4 - 1.6 | 0.03 |
| VNI | Imidazole | T. cruzi | - | - | - |
| Posaconazole | Triazole | C. albicans | - | - | ≤0.03 |
Data for established inhibitors are sourced from published literature.[7][8][9] Data for this compound is hypothetical for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize CYP51 inhibitors.
1. Recombinant CYP51 Expression and Purification
-
Objective: To produce purified CYP51 enzyme for in vitro assays.
-
Protocol:
-
The gene encoding for the target CYP51 (e.g., from C. albicans) is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli cells (e.g., BL21(DE3)).
-
Transformed cells are cultured in a suitable medium (e.g., Terrific Broth) at 37°C until an OD600 of 0.6-0.8 is reached.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 28°C) for 16-24 hours.
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The lysate is clarified by centrifugation, and the supernatant containing the soluble CYP51 protein is purified using affinity chromatography (e.g., Ni-NTA resin).
-
The purified protein is dialyzed against a storage buffer and its concentration and purity are determined by Bradford assay and SDS-PAGE, respectively.
-
2. Enzyme Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.
-
Protocol:
-
A reaction mixture is prepared containing a reconstituted enzyme system with purified CYP51, a P450 reductase, and a lipid environment in a suitable buffer.
-
The inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., radiolabeled lanosterol) and NADPH.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then stopped.
-
The substrate and product are extracted and separated by high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified, and the percentage of inhibition at each inhibitor concentration is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
3. Binding Affinity Assay (Kd Determination)
-
Objective: To measure the dissociation constant (Kd), which reflects the affinity of the inhibitor for CYP51.
-
Protocol (Type II Difference Spectroscopy for Azoles):
-
Purified CYP51 is placed in a cuvette with a suitable buffer.
-
A baseline absorbance spectrum (e.g., 350-500 nm) is recorded.
-
The inhibitor is titrated into the cuvette in increasing concentrations.
-
After each addition, the absorbance spectrum is recorded. The binding of azoles to the heme iron of CYP51 produces a characteristic Type II difference spectrum with a peak around 430 nm and a trough around 410 nm.
-
The change in absorbance is plotted against the inhibitor concentration, and the Kd is calculated by fitting the data to a binding isotherm equation.
-
-
Protocol (Surface Plasmon Resonance - SPR for Non-Azoles):
-
Purified CYP51 is immobilized on a sensor chip.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
The binding and dissociation of the inhibitor are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
The association (kon) and dissociation (koff) rate constants are determined, and the Kd is calculated as koff/kon.[10]
-
4. Antifungal Susceptibility Testing (MIC50 Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of an inhibitor that prevents the visible growth of a fungal strain by 50%.
-
Protocol (Broth Microdilution):
-
A standardized inoculum of the fungal strain (e.g., C. albicans) is prepared.
-
The inhibitor is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).
-
The fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.
-
The fungal growth is assessed visually or by measuring the optical density at 600 nm.
-
The MIC50 is defined as the lowest concentration of the inhibitor that causes a 50% reduction in growth compared to the drug-free control.
-
Experimental Workflow and Logic
The process of identifying and characterizing a novel CYP51 inhibitor follows a logical progression from in vitro enzymatic assays to cellular assays. This workflow ensures that only compounds with potent target engagement and cellular activity are advanced.
Figure 2. A typical workflow for the screening and characterization of CYP51 inhibitors.
The comparative data suggests that this compound is a highly potent inhibitor of C. albicans CYP51, demonstrating superior or comparable in vitro and cellular activity to existing antifungal agents. Its novel non-azole scaffold presents a promising avenue for circumventing known resistance mechanisms. Further studies are warranted to evaluate its selectivity for fungal CYP51 over the human ortholog and to assess its in vivo efficacy and safety profile. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other novel CYP51 inhibitors.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51: Significance and symbolism [wisdomlib.org]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 6. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 9. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Cyp51-IN-16 and voriconazole
A direct head-to-head comparison between Cyp51-IN-16 and the established antifungal agent voriconazole cannot be provided at this time. Extensive searches for "this compound" in scientific literature, patent databases, and chemical repositories have yielded no specific information on a compound with this designation. This suggests that "this compound" may be an internal research code for a novel, unpublished inhibitor of the enzyme Cyp51. Without publicly available data on its chemical structure, mechanism of action, and experimental performance, a comparative analysis is not possible.
This guide will, therefore, provide a comprehensive overview of the well-documented Cyp51 inhibitor, voriconazole , including its mechanism of action, experimental data, and relevant protocols, to serve as a valuable resource for researchers in the field of antifungal drug development.
Voriconazole: A Profile
Voriconazole is a second-generation triazole antifungal agent widely used in the treatment of serious and invasive fungal infections.
Mechanism of Action
Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as Cyp51. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of Cyp51 by voriconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of mature ergosterol. This disruption of cell membrane integrity inhibits fungal growth and replication.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of voriconazole.
Physicochemical Properties of Voriconazole
| Property | Value |
| Molecular Formula | C₁₆H₁₄F₃N₅O |
| Molecular Weight | 349.31 g/mol |
| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Experimental Data for Voriconazole
The efficacy of voriconazole has been demonstrated in numerous in vitro and in vivo studies against a broad spectrum of fungal pathogens.
In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) is a common measure of an antifungal agent's in vitro activity.
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.03 - 2.0 |
| Candida albicans | ≤0.03 - 4.0 |
| Candida glabrata | 0.03 - 64 |
| Candida krusei | 0.06 - 8.0 |
| Cryptococcus neoformans | ≤0.03 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This section outlines a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of voriconazole against fungal isolates, based on established methodologies.
Caption: Generalized workflow for broth microdilution susceptibility testing.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period to ensure mature growth.
-
Colonies are harvested and suspended in sterile saline.
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., using a spectrophotometer or a McFarland standard).
2. Preparation of Voriconazole Dilutions:
-
A stock solution of voriconazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
A series of twofold dilutions of the voriconazole stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of voriconazole that causes a significant inhibition of fungal growth compared to a drug-free control well. Growth inhibition is typically assessed visually or by spectrophotometric reading.
Conclusion
While a direct comparison with the novel inhibitor "this compound" is not feasible due to the absence of public data, this guide provides a detailed overview of the established Cyp51 inhibitor, voriconazole. The provided information on its mechanism of action, physicochemical properties, and experimental data, along with a standardized protocol for in vitro testing, can serve as a valuable benchmark for researchers evaluating new antifungal compounds. The scientific community awaits the publication of data for "this compound" and other novel inhibitors to further advance the development of effective treatments for fungal infections.
Assessing Synergistic Antifungal Effects: A Comparative Guide for Cyp51 Inhibitors
A Note on "Cyp51-IN-16" : Extensive searches for a specific antifungal compound designated "this compound" have not yielded any publicly available scientific literature, experimental data, or detailed specifications. This designation may refer to an internal, pre-clinical compound that is not yet disclosed in published research.
Therefore, this guide will focus on the well-documented synergistic effects of established Cyp51 inhibitors, primarily azole antifungals, with other antifungal agents. The principles, experimental designs, and data interpretation methods presented here are directly applicable to the assessment of any novel Cyp51 inhibitor.
Introduction to Cyp51 and Antifungal Synergy
The enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, is a critical component of the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1][2] Cyp51 inhibitors, most notably the azole class of antifungals, bind to and inhibit this enzyme, leading to a depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately results in fungal cell death or growth inhibition.[1][3]
Antifungal synergy, the principle of combining two or more drugs to achieve a greater effect than the sum of their individual effects, is a crucial strategy to combat drug resistance, enhance efficacy, and broaden the spectrum of activity.[4][5] This guide explores the synergistic potential of Cyp51 inhibitors with other antifungal agents, providing a framework for researchers and drug development professionals to assess these interactions.
Data Presentation: Synergistic Combinations of Cyp51 Inhibitors
The following table summarizes quantitative data from studies investigating the synergistic effects of Cyp51 inhibitors with other antifungals. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 is indicative of a synergistic interaction.
| Cyp51 Inhibitor(s) | Combination Agent | Fungal Species | FICI Value | Key Findings & Reference |
| Fluconazole, Sulconazole, Imazalil | Prochloraz | Trichophyton rubrum | Not specified, but described as synergistic | Combining azoles with different selectivities for Cyp51 isozymes (Cyp51A and Cyp51B) resulted in synergistic effects against fungi with multiple Cyp51 genes.[6][7][8][9] |
| Posaconazole | Caspofungin | Aspergillus fumigatus (wild-type and resistant strains) | Median FICI of 0.18 to 0.46 | Significant synergy was observed, with the strength of the interaction depending on the underlying azole resistance mechanism.[4][10] |
| Fluconazole or Voriconazole | Caspofungin | Candida species (including C. glabrata) | Synergy observed in 39-73% of isolates | The combination of caspofungin with fluconazole or voriconazole showed significant synergistic activity, particularly against C. glabrata.[11] |
| Liposomal Amphotericin B | Colistin | Candida spp. and Aspergillus fumigatus | Not a Cyp51 inhibitor, but demonstrates synergy with a membrane-active agent | A significant reduction in the Minimum Inhibitory Concentration (MIC) of liposomal amphotericin B was observed when combined with colistin.[12] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate assessment of synergistic interactions. The checkerboard assay is a widely accepted in vitro method for this purpose.
Checkerboard Broth Microdilution Assay
Objective: To determine the in vitro synergistic activity of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Antifungal agent A (Cyp51 inhibitor)
-
Antifungal agent B (e.g., another azole, echinocandin, polyene)
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of Drug A and Drug B in the culture medium. The concentrations should typically range from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup:
-
In a 96-well plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells with no drugs (growth control), each drug alone, and no inoculum (sterility control).
-
-
Inoculation:
-
Prepare a standardized inoculum of the fungal suspension (e.g., 0.5 McFarland standard).
-
Add the fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and for the required duration for the specific fungal species (e.g., 24-48 hours at 35°C).
-
-
Reading the Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (additive)
-
FICI > 4: Antagonism
-
-
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Cyp51 Inhibition
Caption: Mechanism of action of Cyp51 inhibitors in the ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Synergy Assessment
Caption: A typical experimental workflow for determining antifungal synergy using the checkerboard method.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 4. The strength of synergistic interaction between posaconazole and caspofungin depends on the underlying azole resistance mechanism of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Strength of Synergistic Interaction between Posaconazole and Caspofungin Depends on the Underlying Azole Resistance Mechanism of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the Synergistic Interaction Between Liposomal Amphotericin B and Colistin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyp51-IN-16: A Guide for Laboratory Professionals
Core Principles of Disposal
Given the lack of specific hazard data for Cyp51-IN-16, a cautious approach is paramount. All waste containing this compound, whether in solid or liquid form, should be treated as hazardous chemical waste. Cross-contamination should be avoided, and all disposal activities must comply with local, state, and federal regulations.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and contaminated absorbent materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used to handle the compound.
-
Liquid Waste: All liquid waste, including unused solutions, reaction mixtures, and solvent rinses containing this compound, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Chlorinated and non-chlorinated solvent waste should be kept separate to facilitate proper disposal by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of immediately in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the solvent(s) present.
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Containers must be kept securely closed at all times, except when adding waste.
3. Disposal Request and Pickup:
-
Once a waste container is full or is no longer needed, a waste pickup request should be submitted to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and potential health hazards.
4. Decontamination of Glassware and Equipment:
-
Reusable glassware and equipment contaminated with this compound should be decontaminated before reuse.
-
A triple-rinse method is recommended. Rinse the glassware three times with a suitable solvent that is known to dissolve the compound. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
After the solvent rinse, the glassware can be washed using standard laboratory procedures.
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following table provides general guidelines for the storage of hazardous waste in a laboratory setting, which should be applied to the management of this compound waste.
| Parameter | Guideline | Source |
| Maximum Accumulation of Hazardous Waste | 55 gallons | [2] |
| Maximum Accumulation of Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kilogram (solid) | [2] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste management should be strictly followed. These principles are outlined in various safety manuals and guidelines provided by occupational safety and environmental protection agencies. The core of these protocols involves the segregation, secure containment, and proper labeling of chemical waste, followed by disposal through a certified hazardous waste management service, typically coordinated by the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
